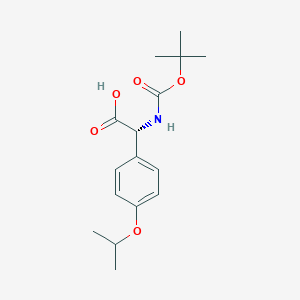

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound featuring a Boc-protected amino group and an isopropoxyphenyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid typically involves several key steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Phenylacetic Acid Derivative: The isopropoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using isopropoxybenzene and an acyl chloride.

Coupling Reaction: The protected amino acid is then coupled with the phenylacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactions and automated processes to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a chiral building block in asymmetric synthesis.

Biology:

- Investigated for its potential as a biochemical probe due to its structural features.

Medicine:

- Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the compound to be tailored for specific biological interactions.

Comparación Con Compuestos Similares

(S)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid: The enantiomer of the compound, differing in its chiral configuration.

2-(Boc-amino)-2-phenylacetic acid: Lacks the isopropoxy group, making it less sterically hindered.

2-(Boc-amino)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of an isopropoxy group, affecting its electronic properties.

Uniqueness: ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid, covering its synthesis, reactions, applications, and comparison with similar compounds

Actividad Biológica

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound notable for its potential biological activities, particularly in pharmaceutical applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino function, a phenyl ring with an isopropoxy substituent, and a carboxylic acid moiety. This compound's molecular formula is C₁₆H₂₃NO₅, and it has a molecular weight of 309.36 g/mol.

The synthesis of this compound typically involves several key organic chemistry techniques, including the protection of amines using the Boc group and subsequent reactions to form the final product. The Boc group can be removed through acid-catalyzed hydrolysis or nucleophilic attack by amines, allowing for further functionalization and utilization in peptide synthesis.

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Pharmacological Potential : Preliminary studies suggest that this compound may exhibit unique binding characteristics to various receptors or enzymes, potentially influencing its pharmacological effects. The presence of the isopropoxy group on the phenyl ring may enhance its interaction profiles compared to structurally similar compounds.

- Antiprotozoal Activity : Related compounds with similar structural motifs have shown activity against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. For instance, derivatives that incorporate hydrophobic groups like isopropoxy have demonstrated micromolar range trypanocidal activity, indicating that modifications to the phenyl ring can significantly affect biological activity .

- Inhibition Studies : In a study evaluating compounds for their ability to inhibit adenylate cyclase toxin (ACT) in cell-based assays, derivatives similar to this compound were tested. Notably, the 4-isopropoxyphenyl derivative showed promising inhibitory effects with an IC50 value of 680 nM, suggesting potential applications in treating diseases mediated by ACT .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. SAR studies indicate that modifications to the isopropoxy group and other substituents can lead to significant changes in activity against various biological targets. For example, compounds with increased hydrophobic character often exhibit enhanced potency against certain protozoan pathogens .

Case Studies

- Antiprotozoal Screening : A series of analogues derived from compounds structurally related to this compound were screened for antiprotozoal activity. The results indicated that specific modifications led to improved selectivity and potency against T. brucei, with some derivatives achieving low micromolar EC50 values while maintaining low cytotoxicity to mammalian cells .

- Adenylate Cyclase Inhibition : Compounds bearing the 4-isopropoxyphenyl moiety were tested for their ability to inhibit ACT in J774A.1 macrophages. The findings revealed that certain derivatives not only inhibited cAMP production effectively but also exhibited minimal cytotoxic effects on the cells, highlighting their potential as therapeutic agents .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLRSIRFPJAVAT-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.